

AMCA-6-dUTP in PCR and Nick Translation: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	AMCA-6-dUTP	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **AMCA-6-dUTP** and its applications in polymerase chain reaction (PCR) and nick translation for the enzymatic labeling of DNA probes. It is designed to equip researchers with the necessary technical details, including experimental protocols and quantitative data, to effectively utilize this blue fluorescent nucleotide in their work.

Introduction to AMCA-6-dUTP

AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a modified deoxyuridine triphosphate analog that incorporates a bright and photostable blue fluorescent dye, AMCA (Aminomethylcoumarin Acetate). The AMCA fluorophore is attached to the C5 position of the uridine base via a 6-carbon spacer arm. This linker arm minimizes steric hindrance, facilitating the efficient incorporation of the nucleotide by DNA polymerases.

AMCA is characterized by its distinct blue fluorescence, with excitation and emission maxima typically around 350 nm and 450 nm, respectively. This spectral profile makes it an excellent choice for multicolor fluorescence applications, as its emission spectrum shows minimal overlap with commonly used green and red fluorophores. The fluorescence of AMCA is also notably stable across a wide pH range.

Data Presentation: Properties of AMCA-6-dUTP



The following table summarizes the key quantitative properties of **AMCA-6-dUTP**, essential for experimental design and data interpretation.

Property	Value	Reference
Maximum Excitation Wavelength (λex)	~350 nm	[1]
Maximum Emission Wavelength (λem)	~450 nm	[1]
Molar Extinction Coefficient (ε)	19,000 L·mol $^{-1}$ ·cm $^{-1}$ (at λ ex in Tris-HCl, pH 7.5)	[1]
Molecular Weight	851.58 g/mol (free acid)	[1]

AMCA-6-dUTP in PCR Labeling

The incorporation of **AMCA-6-dUTP** during PCR allows for the generation of fluorescently labeled DNA probes. These probes can be subsequently used in various applications, including fluorescence in situ hybridization (FISH) and microarray analysis.

Experimental Protocol: PCR Labeling with AMCA-6-dUTP

This protocol provides a general framework for incorporating **AMCA-6-dUTP** into a PCR product. Optimization may be required depending on the specific template, primers, and DNA polymerase used.

Materials:

- DNA template
- Forward and reverse primers
- Thermostable DNA polymerase (e.g., Taq polymerase)
- 10x PCR buffer



- dNTP mix (dATP, dCTP, dGTP, dTTP)
- AMCA-6-dUTP solution (1 mM)
- Nuclease-free water

Procedure:

• Prepare the PCR Master Mix: In a sterile microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 50 μL reaction, combine the following components:

Component	Volume	Final Concentration
10x PCR Buffer	5 μL	1x
dNTP Mix (10 mM each, without dTTP)	1 μL	200 μM each
dTTP (10 mM)	0.7 μL	140 μΜ
AMCA-6-dUTP (1 mM)	3 μL	60 μΜ
Forward Primer (10 μM)	2.5 μL	0.5 μΜ
Reverse Primer (10 μM)	2.5 μL	0.5 μΜ
DNA Template (10-100 ng)	1-5 μL	As needed
Thermostable DNA Polymerase (5 U/μL)	0.5 μL	2.5 units
Nuclease-free water	to 50 μL	-

- Aliquot and Add Template and Polymerase: Aliquot the master mix into individual PCR tubes.
 Add the DNA template and DNA polymerase to each tube.
- Perform Thermal Cycling: Place the PCR tubes in a thermal cycler and perform the following program:

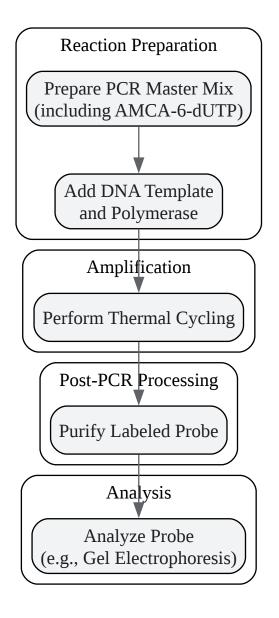


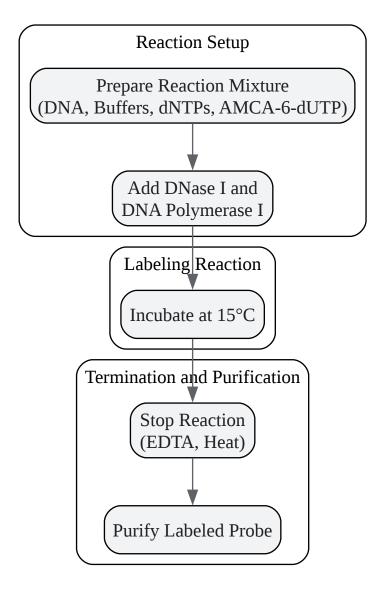
Step	Temperature	Time	Cycles
Initial Denaturation	95°C	3 minutes	1
Denaturation	95°C	30 seconds	30-35
Annealing	55-65°C*	30 seconds	
Extension	72°C	1 minute/kb	_
Final Extension	72°C	5-10 minutes	1
Hold	4°C	_∞	

 Purification of Labeled Probe: After PCR, it is crucial to remove unincorporated AMCA-6dUTP and other reaction components. This can be achieved using standard PCR purification kits or by ethanol precipitation.

Logical Workflow for PCR Labeling









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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
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